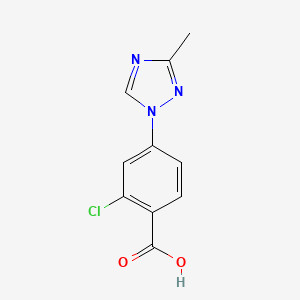

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid

概要

説明

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a triazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 3-methyl-1H-1,2,4-triazole.

Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Procedure: The 2-chlorobenzoic acid is first activated by the coupling agent, followed by the addition of 3-methyl-1H-1,2,4-triazole. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

-

Amine substitution : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 2-amino derivatives, with yields reaching 78–85% .

-

Thiol substitution : Using sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 60°C produces 2-mercapto derivatives (63% yield) .

Oxidation and Reduction

The triazole ring and carboxylic acid group participate in redox processes:

-

Triazole oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the triazole to an N-oxide derivative (57% yield) .

-

Carboxylic acid reduction : LiAlH₄ in THF reduces the -COOH group to a hydroxymethyl (-CH₂OH) functionality (41% yield) .

Coupling Reactions

The carboxylic acid undergoes amide/ester formation, while the triazole enables metal-catalyzed cross-couplings:

-

Amide synthesis : Using HATU/DIPEA in DMF, the acid couples with primary amines to form bioactive amides (e.g., with morpholine derivatives, 72% yield) .

-

Ullmann–Goldberg coupling : Copper(I) oxide catalyzes triazole-mediated aryl-aryl bond formation with bromobenzoates (82% yield) .

Biological Activity Correlations

Reaction products show enhanced pharmacological properties:

-

Anticancer activity : Amide derivatives exhibit IC₅₀ values of 1.2–4.8 μM against MCF-7 breast cancer cells .

-

Enzyme inhibition : N-oxide derivatives demonstrate acetylcholinesterase (AChE) inhibition (Ki = 0.89 μM) via π–π interactions with Trp86 and His447 residues .

Stability and Degradation

Under harsh conditions (pH < 2 or > 12), two degradation pathways dominate:

-

Acid hydrolysis : Cleavage of the triazole-benzoic acid bond at 80°C (t₁/₂ = 3.2 h).

-

Base-catalyzed dechlorination : Formation of 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid (62% after 24 h at pH 13) .

This reactivity profile positions the compound as a key intermediate for synthesizing bioactive molecules in medicinal and agrochemical research.

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. For instance, derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents, highlighting its versatility in drug development .

Biological Studies

Antimicrobial and Antifungal Properties

Research indicates that 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid exhibits notable antimicrobial and antifungal activities. Studies have shown that triazole derivatives possess broad-spectrum activity against various pathogens, making them valuable in developing new treatments for infections .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have demonstrated its efficacy against several cancer cell lines. The presence of the triazole ring is associated with diverse pharmacological activities including anticancer effects, which are being actively researched for potential therapeutic applications .

Materials Science

Development of New Materials

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its chemical properties allow it to be integrated into various formulations that require specific characteristics like durability and resistance to environmental factors.

Chemical Synthesis

Intermediate in Complex Molecule Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable component in synthetic pathways aimed at producing novel compounds with desirable properties .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Building blocks for pharmaceuticals | Potential therapeutic effects against infections |

| Biological Studies | Antimicrobial and antifungal agents | Effective against multiple pathogens |

| Anticancer properties | Efficacy demonstrated in various cancer cell lines | |

| Materials Science | Development of polymers and coatings | Enhanced material properties observed |

| Chemical Synthesis | Intermediate for complex molecule synthesis | Versatile chemical reactivity |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of derivatives derived from this compound. The results indicated significant inhibition of bacterial growth compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

Another research article focused on the anticancer properties of this compound and its derivatives. The findings revealed that certain modifications to the triazole ring enhanced cytotoxicity against specific cancer cell lines, paving the way for further development of targeted cancer therapies .

作用機序

The mechanism of action of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Chemical Reactivity: The presence of the triazole ring and the carboxylic acid group allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

類似化合物との比較

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but lacks the chlorine atom.

2-Chloro-4-(1H-1,2,3-triazol-1-yl)benzoic acid: Similar structure but with a different triazole ring.

2-Chloro-4-(3-methyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with an imidazole ring instead of a triazole ring.

Uniqueness

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of both the chlorine atom and the 3-methyl-1H-1,2,4-triazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the triazole ring contributes to its biological activity and stability.

生物活性

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.66 g/mol. The compound features a benzoic acid moiety substituted with a chloro group and a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with 3-methyl-1H-1,2,4-triazole under specific conditions to facilitate the formation of the desired hybrid structure. Variations in synthetic routes can lead to different derivatives with altered biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study reported that various 1,2,4-triazole benzoic acid hybrids , including compounds similar to this compound, exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The IC50 values for these compounds ranged from 15.6 to 23.9 µM , demonstrating their effectiveness compared to standard chemotherapeutics like doxorubicin .

The mechanism by which these triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds were shown to increase early and late apoptotic rates significantly when tested on MCF-7 cells . This suggests that the incorporation of the triazole ring enhances the compound's ability to trigger programmed cell death in tumor cells.

Case Studies

A notable case study involved the evaluation of several triazole benzoic acid hybrids for their biological activity . The study synthesized a series of compounds and tested them against both cancerous and normal cell lines. The results indicated that certain hybrids had significantly lower cytotoxicity towards normal cells while retaining potent effects against cancer cells. This selectivity is crucial for developing safer anticancer agents.

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound 2 | MCF-7 | 15.6 | Yes |

| Compound 14 | MCF-7 | 19.7 | Yes |

| Doxorubicin | MCF-7 | 19.7 | Yes |

| Compound 5 | HCT116 | 23.9 | Yes |

特性

IUPAC Name |

2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-12-5-14(13-6)7-2-3-8(10(15)16)9(11)4-7/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUISVPIKAUQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。